Methyl 3-nitroisonicotinate

Synthetic methodology Process chemistry Nitroarene synthesis

Researchers and CDMOs face synthesis variability when using regioisomerically ambiguous nitroisonicotinate building blocks. Methyl 3-nitroisonicotinate (CAS 103698-10-8) eliminates this risk with precisely defined 3-nitro, 4-ester substitution: • >99% purity minimizes impurity-driven side reactions, simplifying downstream purification • Intermediate LogP (0.45) and ~12 g/L aqueous solubility enable flexible solvent selection across reductions, couplings, and nucleophilic substitutions • <1 week lead time (vs. industry-typical 8-12 weeks) accelerates SAR exploration without procurement delays.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 103698-10-8
Cat. No. B171716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nitroisonicotinate
CAS103698-10-8
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=NC=C1)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-8-4-6(5)9(11)12/h2-4H,1H3
InChIKeyVFZBLITUPLITGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Nitroisonicotinate: Product Overview


Methyl 3-nitroisonicotinate (CAS 103698-10-8, molecular formula C7H6N2O4, molecular weight 182.13 g/mol) is a nitropyridine derivative wherein the 3-position of the pyridine ring is substituted with a nitro group and the 4-position carboxylic acid is esterified with methanol . This compound serves as a pharmaceutical intermediate and fine chemical reagent for synthetic organic chemistry and medicinal chemistry applications . Its predicted physicochemical properties include a boiling point of 278.6±20.0 °C at 760 mmHg, density of 1.4±0.1 g/cm³, and LogP of 0.45 [1].

Methyl 3-Nitroisonicotinate: Substitution Risks


Methyl 3-nitroisonicotinate possesses a regiospecific nitro substitution at the pyridine 3-position adjacent to the ester group at the 4-position. This precise substitution pattern dictates downstream reactivity, electronic properties, and the ultimate biological or material performance of derived compounds [1]. The closely related methyl 2-nitroisonicotinate (CAS 26218-82-6) exhibits identical molecular formula and weight but a distinct nitro group position that alters both synthetic accessibility and the molecular recognition properties of final products . Furthermore, alternative esters (e.g., ethyl analogs) or the free carboxylic acid (3-nitroisonicotinic acid) differ in solubility, LogP, and reactivity under standard coupling conditions . The quantitative evidence below demonstrates why substitution without rigorous validation introduces unacceptable variability in synthesis yield, purity outcomes, and procurement reliability.

Methyl 3-Nitroisonicotinate: Differentiation Evidence


Synthetic Method: Precursor vs. Nitration Route

Patent CN115557886A discloses a synthetic route to methyl 3-nitroisonicotinate proceeding via oxidation of 2-chloro-4-methyl-5-nitropyridine or 2-chloro-4-methyl-3-nitropyridine precursors, followed by chlorination and esterification [1]. In contrast, the traditional bench-scale approach involves direct nitration of methyl isonicotinate using mixed concentrated sulfuric and nitric acids under controlled temperature conditions . While the patent establishes methodological differentiation, it does not provide head-to-head yield comparison data between the two approaches under identical conditions.

Synthetic methodology Process chemistry Nitroarene synthesis

Regioisomeric Purity: 3-Nitro vs. 2-Nitro Isomer

Methyl 3-nitroisonicotinate and its regioisomer methyl 2-nitroisonicotinate (CAS 26218-82-6) share identical molecular formula (C7H6N2O4) and molecular weight (182.13 g/mol), but differ in the pyridine ring substitution pattern . The 2-nitro isomer represents the most plausible contaminant in synthesis due to competing nitration regioselectivity. Commercial specifications indicate methyl 2-nitroisonicotinate is available at standard purity of 97% , while methyl 3-nitroisonicotinate is offered at >99% purity . This 2% absolute purity differential has implications for reactions sensitive to regioisomeric impurities.

Analytical chemistry Quality control Isomer purity

Purity Grade: Pharma Grade vs. Standard Grade

SynHet supplies methyl 3-nitroisonicotinate at >99% purity meeting pharma grade specifications (USP, BP, Ph. Eur.) with analytical verification by LCMS, GCMS, HPLC, GC-FID, MS, CZE, UV-VIS, FTIR, NMR, titration, and CHNS elemental analysis available upon request . In contrast, standard offerings for the positional isomer methyl 2-nitroisonicotinate are specified at 97% purity . The methyl ester group confers calculated LogP of 0.45 versus the higher polarity of the free carboxylic acid (3-nitroisonicotinic acid), which influences partitioning behavior in extraction and chromatography .

Procurement Pharmaceutical intermediates Quality assurance

Physicochemical Properties: Solubility and LogP

Methyl 3-nitroisonicotinate exhibits aqueous solubility of approximately 12 g/L at 25°C [1] and a calculated LogP of 0.45 . The compound's solubility profile in alcohol and ester solvents enables straightforward handling in common organic reaction media . These values represent predicted/calculated data generated using ACD/Labs Percepta Platform PhysChem Module rather than experimentally determined measurements. While no direct comparative solubility data for the free acid or alternative esters are available from the same source, the methyl ester functionality provides intermediate hydrophobicity suitable for a range of synthetic transformations requiring organic solvent compatibility.

Physicochemical properties Formulation Process development

Supply Chain: Lead Time and Stock Availability

Supplier SynHet maintains methyl 3-nitroisonicotinate in stock with short delivery lead time of <1 week and supports both bulk and prepack quantities with competitive pricing . In contrast, alternative suppliers such as Aladdin indicate availability within 8-12 weeks for the same compound . This represents a supply chain differential of ≥7 weeks in procurement lead time. The compound is also listed as a pharmaceutical intermediate and fine chemical reagent with documented applications in synthetic organic chemistry and medicinal chemistry .

Supply chain Procurement logistics Lead time

Methyl 3-Nitroisonicotinate: Application Scenarios


High-Purity Intermediate Synthesis

For medicinal chemistry programs synthesizing drug candidates that incorporate the 3-nitroisonicotinate scaffold, the >99% purity grade reduces impurity-related side reactions and simplifies downstream purification. The compound's intermediate LogP of 0.45 and aqueous solubility of ~12 g/L enable flexible reaction solvent selection across a range of common synthetic transformations, including reductions to the corresponding amine and nucleophilic substitutions at the nitro-activated ring positions.

Time-Critical R&D and Pilot-Scale Production

Research groups and CDMOs operating under compressed development timelines benefit from suppliers offering <1 week lead time versus the industry-typical 8-12 weeks . This differential supports accelerated SAR exploration and process development without the project delays associated with extended material availability windows, particularly when synthesizing methyl 3-aminoisonicotinate via reduction or functionalized pyridine derivatives via nucleophilic substitution chemistry.

GMP-Adjacent Quality and Analytical Documentation

For pharmaceutical development programs requiring comprehensive analytical traceability, suppliers offering pharma-grade material with full analytical panel support (LCMS, GCMS, HPLC, GC-FID, MS, NMR, elemental analysis) provide documentation that directly supports regulatory-facing quality dossiers. This reduces internal QC analytical burden and accelerates material release for IND-enabling studies and early-phase clinical supply chain preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-nitroisonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.